molecular formula C23H27ClN2O2 B4845697 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide

1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide

Cat. No. B4845697
M. Wt: 398.9 g/mol
InChI Key: JWUFPKRKHXAQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.

Mechanism of Action

1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin remodeling. By inhibiting HDAC activity, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide can increase the acetylation of histone proteins, which in turn can lead to changes in gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models, including increased levels of BDNF, increased expression of genes involved in synaptic plasticity, and reduced levels of stress hormones such as corticosterone. These effects are thought to underlie the therapeutic potential of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression and neuronal plasticity. However, one limitation of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its relatively short half-life, which can make dosing and administration more challenging in animal models and clinical trials.

Future Directions

There are a number of potential future directions for research on 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, including:
1. Further exploration of its therapeutic potential in addiction, depression, and anxiety.
2. Investigation of its effects on other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective HDAC inhibitors based on the structure of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide.
4. Investigation of the mechanisms underlying the effects of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide on gene expression and neuronal plasticity.
5. Development of alternative dosing and administration strategies to overcome the limitations of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide's short half-life.
In conclusion, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to develop more effective dosing and administration strategies.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. In addiction research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. In depression and anxiety research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2/c1-17(11-12-18-7-3-2-4-8-18)25-22(27)19-13-15-26(16-14-19)23(28)20-9-5-6-10-21(20)24/h2-10,17,19H,11-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFPKRKHXAQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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